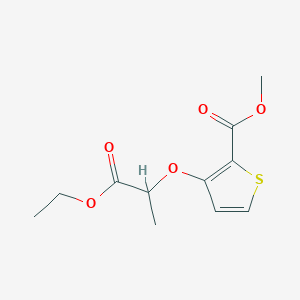

3-(2-乙氧基-1-甲基-2-氧代乙氧基)-2-噻吩甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

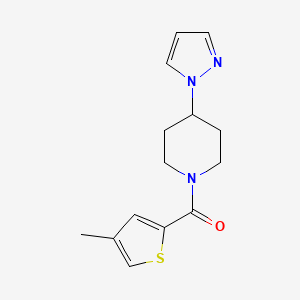

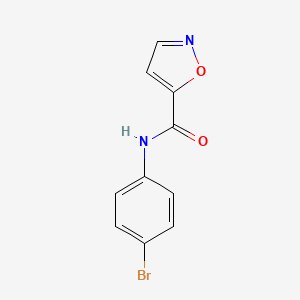

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophene compounds are known for their diverse chemical properties and biological activities, which make them of interest in various fields, including pharmaceuticals and materials science. The compound is structurally related to methyl thiophenecarboxylates, which have been studied for their substituent effects on NMR and IR spectra, as well as their potential in synthesizing other thiophene derivatives with biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the functionalization of the thiophene ring. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then reacted with alcohols to yield various alkyl ethers of thiotetronic and α-halogenothiotetronic acids . Although the specific synthesis of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by the substituents on the thiophene ring. For example, the configuration and conformational equilibrium of thiophene derivatives can be determined using X-ray crystallography and NMR experiments, as seen in the study of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester . The presence of different substituents can lead to various conformers in solution, which can be identified through spectroscopic techniques.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions, often influenced by the nature of the substituents. The mass spectra of substituted thiophene-2-carboxylic acids show that fragmentation patterns can be affected by an "ortho-effect," which can activate the elimination of certain groups such as H2O . This suggests that the reactivity of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate could also be influenced by its specific substituents, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from spectroscopic data. The 1H NMR and IR spectra of methyl thiophenecarboxylates reveal how substituents affect the chemical shifts of ring protons and the carbonyl stretching frequencies . These properties are crucial for understanding the behavior of these compounds in different environments and can provide insights into their potential applications. The specific physical and chemical properties of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate would likely be influenced by its ethoxy and methyl substituents, as well as the keto group present in its structure.

科学研究应用

环境科学:生物降解和归趋

对土壤和地下水中乙基叔丁基醚 (ETBE) 的生物降解和归趋进行的研究提供了对类似化合物(可能包括衍生物,如“3-(2-乙氧基-1-甲基-2-氧代乙氧基)-2-噻吩甲酸甲酯”)在环境背景中可能如何表现的见解。已经鉴定出能够将 ETBE 好氧降解为碳和能源来源的微生物,或通过将烷烃用作生长底物进行共代谢的微生物。这表明相关化合物的潜在环境生物修复应用,了解其降解途径和涉及的微生物可以为减轻污染和促进环境健康提供信息 (Thornton 等,2020)。

材料科学:木聚糖衍生物

在材料科学中,木聚糖化学改性为醚和酯,生成具有特定性质的生物聚合物,其基于官能团和取代模式,突出了“3-(2-乙氧基-1-甲基-2-氧代乙氧基)-2-噻吩甲酸甲酯”在创造新型材料中的潜力。此类化合物可用于开发新聚合物,其应用范围从药物递送剂到纸张强度添加剂和抗菌剂,展示了化学与材料科学在创造功能性和潜在环境友好型材料方面的交叉 (Petzold-Welcke 等,2014)。

潜在的药物应用

天然产物(如康复灵)表现出的广泛药理作用,包括神经保护、免疫调节和抗癌活性,表明结构或功能相关的化合物(如“3-(2-乙氧基-1-甲基-2-氧代乙氧基)-2-噻吩甲酸甲酯”)也可能具有有价值的生物活性。了解这些作用背后的机制可以指导新治疗剂的开发,突出了持续研究合成和天然化合物的生物活性的重要性 (Zhang 等,2015)。

属性

IUPAC Name |

methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLGTBXPTCYDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)